6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC18337387
Molecular Formula: C11H7BrO5
Molecular Weight: 299.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrO5 |
|---|---|
| Molecular Weight | 299.07 g/mol |
| IUPAC Name | 6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | SJMCEDFBJFYVPN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a chromene core (a benzopyran-2-one system) with substituents at positions 3, 6, and 7:
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Position 3: Carboxylic acid ()
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Position 6: Bromine atom ()
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Position 7: Methoxy group ()
The IUPAC name is 6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid, and its SMILES notation is . X-ray crystallography data are unavailable, but analogous chromenes exhibit planar ring systems with substituents influencing electronic distribution .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.07 g/mol | |
| Melting Point | 226°C | |
| Density | 1.785 g/cm³ | |
| pKa (Carboxylic Acid) | ~1.43 (predicted) |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves Knoevenagel condensation, utilizing brominated salicylaldehyde derivatives and cyanoacetic acid precursors. For example:
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Bromination: 7-Methoxysalicylaldehyde is brominated at position 6 using (N-bromosuccinimide) .
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Condensation: The brominated aldehyde reacts with cyanoacetic acid in the presence of piperidine catalyst to form the chromene backbone.
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Hydrolysis: The nitrile group at position 3 is hydrolyzed to a carboxylic acid using acidic or basic conditions .
Key Reaction:
Reactivity and Derivatives
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Bromine: Participates in Suzuki-Miyaura cross-coupling for aryl functionalization .
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Methoxy Group: Demethylation yields hydroxyl derivatives for enhanced solubility.
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<1 mg/mL); soluble in DMSO (25 mg/mL) and methanol .
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Stability: Stable under inert atmospheres but prone to photodegradation due to the chromene core .
Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH) | |
| ¹H NMR | δ 3.90 (s, OCH₃), δ 8.20 (s, H-4) | |
| MS (ESI-) | m/z 297.96 [M-H]⁻ |
Biological Activities and Applications
Antimicrobial Effects
In vitro studies on analogous brominated chromenes show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom enhances membrane disruption, while the carboxylic acid improves target binding .
Table 3: Pharmacological Data
Industrial and Research Applications
Pharmaceutical Intermediates
Used to synthesize kinase inhibitors (e.g., VEGF-R2 antagonists) .
Fluorescent Probes
The chromene core’s conjugation allows UV absorption at 310 nm, enabling use in bioimaging .
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